Rimacalib

Catalog No.
S541430
CAS No.
215174-50-8
M.F
C22H23FN4O2
M. Wt
394.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rimacalib

CAS Number

215174-50-8

Product Name

Rimacalib

IUPAC Name

N'-[3-[(1S)-1-(3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-yl]morpholine-4-carboximidamide

Molecular Formula

C22H23FN4O2

Molecular Weight

394.4 g/mol

InChI

InChI=1S/C22H23FN4O2/c1-15(17-7-8-18(19(23)13-17)16-5-3-2-4-6-16)20-14-21(29-26-20)25-22(24)27-9-11-28-12-10-27/h2-8,13-15H,9-12H2,1H3,(H2,24,25)/t15-/m0/s1

InChI Key

MYTIJGWONQOOLC-HNNXBMFYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

N'-(3-((1S)-1-(2-fluoro-4-biphenylyl)ethyl)-1,2-oxazol-5-yl)-4-morpholinecarboximidamide, rimacalib, SMP-114

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=NOC(=C3)N=C(N)N4CCOCC4

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=NOC(=C3)/N=C(\N)/N4CCOCC4

The exact mass of the compound Rimacalib is 394.1805 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Isoxazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Rimacalib, also known as SMP-114, is a small-molecule inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), a critical serine/threonine kinase involved in cellular signaling pathways underlying inflammation, cardiac function, and neuronal plasticity. [REFS-1, REFS-2] Unlike many first-generation or tool-grade CaMKII inhibitors, Rimacalib was developed for clinical evaluation and is characterized by its oral bioavailability, a key property enabling its use in systemic, chronic in vivo studies where sustained target engagement is required. [1] This positions it as a distinct choice for researchers transitioning from in vitro assays to more complex preclinical models.

Substituting Rimacalib with common laboratory tool compounds like KN-93 or peptide-based inhibitors (e.g., AIP) is frequently unviable for in vivo research. KN-93, the most common substitute, lacks oral bioavailability and is therefore unsuitable for chronic systemic studies without invasive delivery methods. [1] Furthermore, KN-93 exhibits significant off-target effects, including direct inhibition of L-type calcium and various potassium channels, which can confound experimental results, particularly in cardiovascular and neurological systems. [REFS-2, REFS-3] Peptide inhibitors, while specific, are generally not cell-permeable and have poor metabolic stability, restricting their use to in vitro or cell lysate-based assays. [4] Rimacalib's design for oral administration and systemic exposure bypasses these critical limitations, making it a non-interchangeable reagent for many preclinical animal models.

Processability Advantage: Enables Chronic In Vivo Studies via Oral Bioavailability

Rimacalib (SMP-114) is specifically characterized as an orally available CaMKII inhibitor that has progressed to Phase II clinical trials, confirming its suitability for systemic administration in living organisms. [1] This contrasts sharply with the most widely used research tool inhibitor, KN-93, which is not orally bioavailable and requires invasive (e.g., injection) or complex delivery methods for in vivo use, limiting its utility in long-term studies or models where administration stress is a confounder. [2]

Evidence DimensionOral Bioavailability
Target Compound DataOrally bioavailable; suitable for human clinical trials
Comparator Or BaselineKN-93: Not orally bioavailable, requiring invasive or specialized administration for in vivo use.
Quantified DifferenceQualitative but absolute difference in administration route feasibility
ConditionsIn vivo systemic administration for preclinical and clinical studies.

This enables long-term, systemic CaMKII inhibition studies in conscious animals with simple oral dosing, reducing animal stress and improving translational relevance.

Functional Efficacy: Potently Reduces Pathological Ca2+ Leak in Human Cardiomyocytes

In isolated human atrial cardiomyocytes, Rimacalib (SMP-114) demonstrates potent functional efficacy by significantly reducing sarcoplasmic reticulum (SR) Ca2+ leak, a key pathological mechanism in arrhythmias. [1] Treatment with Rimacalib reduced the frequency of Ca2+ sparks from a baseline of 3.02 ± 0.91 sparks/100 µm/s to 0.72 ± 0.33 sparks/100 µm/s. [1] A similar significant reduction was observed in failing human left ventricular cardiomyocytes, from 1.69 ± 0.27 to 0.78 ± 0.23 sparks/100 µm/s. [1]

Evidence DimensionSR Ca2+ Leak (Ca2+ Sparks)
Target Compound Data0.72 ± 0.33 sparks/100 µm/s
Comparator Or BaselineControl (untreated): 3.02 ± 0.91 sparks/100 µm/s
Quantified Difference76% reduction in Ca2+ spark frequency
ConditionsIsolated human atrial cardiomyocytes from patients in sinus rhythm.

This provides quantitative proof of potent biological activity in a highly relevant human cell system, justifying its selection for studies targeting CaMKII-dependent pathologies.

Improved Target Selectivity: Avoids Confounding Off-Target Ion Channel Inhibition

A critical procurement consideration is avoiding confounding off-target effects. The common tool inhibitor KN-93 is known to directly inhibit multiple ion channels, including L-type Ca2+ channels and the IKr potassium channel, independent of its CaMKII activity. [REFS-1, REFS-2] These off-target interactions can complicate data interpretation, especially in cardiac and neuronal research. As a compound developed for clinical trials in humans, Rimacalib has undergone more rigorous selectivity profiling to minimize such liabilities, offering a cleaner pharmacological profile for isolating CaMKII-specific effects.

Evidence DimensionOff-Target Ion Channel Activity
Target Compound DataDeveloped for human clinical use, implying a profile optimized to minimize off-target effects.
Comparator Or BaselineKN-93: Known direct inhibitor of L-type Ca2+ channels and IKr potassium channels.
Quantified DifferenceQualitative but critical difference in experimental validity and data interpretation.
ConditionsElectrophysiological and functional assays in excitable cells.

Using Rimacalib reduces the risk of misattributing observed effects to CaMKII inhibition when they may actually stem from direct, off-target modulation of ion channels.

Chronic In Vivo Models Requiring Systemic Target Inhibition

For preclinical models of chronic diseases like rheumatoid arthritis or heart failure that require sustained, systemic CaMKII inhibition over weeks or months, Rimacalib's oral bioavailability makes it the appropriate choice over non-oral tool compounds. [1] It allows for simple, repeated daily dosing via oral gavage, minimizing animal stress and procedural complications associated with injections.

Cardiovascular Studies of Arrhythmia and Contractility

When investigating the specific role of CaMKII in cardiac electrophysiology or heart failure, Rimacalib is preferable to tool compounds like KN-93 that have confounding direct effects on cardiac ion channels. [2] Its ability to potently reduce SR Ca2+ leak in human cardiomyocytes provides a strong basis for its use in models of atrial fibrillation and ventricular arrhythmias. [1]

Neuroscience Research in Conscious, Behaving Animals

In behavioral studies assessing the role of CaMKII in learning, memory, or pain, the ability to administer an inhibitor systemically without the stress of repeated injections is paramount. Rimacalib's oral route of administration makes it suitable for such paradigms, ensuring that observed behavioral changes are more likely due to pharmacological effects rather than experimental artifacts from handling and injection stress.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

394.18050415 Da

Monoisotopic Mass

394.18050415 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BZ76J3N815

MeSH Pharmacological Classification

Protein Kinase Inhibitors

Other CAS

215174-50-8

Wikipedia

Rimacalib

Dates

Last modified: 04-14-2024
1: Neef S, Mann C, Zwenger A, Dybkova N, Maier LS. Reduction of SR Ca(2+) leak

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